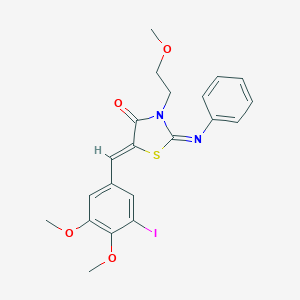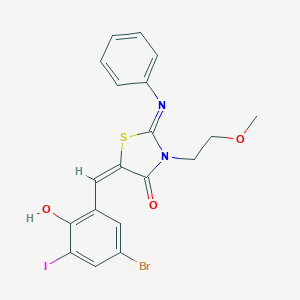![molecular formula C21H17N3O3S B306657 N'-{3-nitrobenzylidene}-4-[(phenylsulfanyl)methyl]benzohydrazide](/img/structure/B306657.png)
N'-{3-nitrobenzylidene}-4-[(phenylsulfanyl)methyl]benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-{3-nitrobenzylidene}-4-[(phenylsulfanyl)methyl]benzohydrazide, commonly known as NBPMBH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a yellow powder with a molecular formula of C19H16N4O3S and a molecular weight of 388.42 g/mol.
Mécanisme D'action
The mechanism of action of NBPMBH is not fully understood. However, it has been proposed that NBPMBH may act by inhibiting the activity of enzymes or by inducing apoptosis in cancer cells. It has also been suggested that NBPMBH may interact with DNA and RNA, leading to the inhibition of DNA replication and transcription.
Biochemical and Physiological Effects:
NBPMBH has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains. NBPMBH has also been found to induce apoptosis in cancer cells, leading to the inhibition of tumor growth. In addition, NBPMBH has been shown to have antioxidant activity, which may help to protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using NBPMBH in lab experiments is its versatility. It can be used in a wide range of applications, including antibacterial, antifungal, and antitumor studies. In addition, NBPMBH is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one of the limitations of using NBPMBH is its potential toxicity. Further studies are needed to determine the safe dosage and concentration of NBPMBH for use in lab experiments.
Orientations Futures
There are several future directions for the study of NBPMBH. One area of research is the development of new methods for synthesizing NBPMBH that are more efficient and cost-effective. Another area of research is the investigation of the mechanism of action of NBPMBH, which may lead to the development of new drugs for the treatment of bacterial and fungal infections, as well as cancer. Additionally, further studies are needed to determine the toxicity of NBPMBH and its potential side effects in humans.
Méthodes De Synthèse
NBPMBH can be synthesized through a simple reaction between 4-[(phenylsulfanyl)methyl]benzohydrazide and 3-nitrobenzaldehyde. The reaction takes place in the presence of a catalyst and a solvent. The resulting product is then purified through recrystallization to obtain pure NBPMBH.
Applications De Recherche Scientifique
NBPMBH has been studied extensively for its potential applications in various fields of scientific research. It has been found to exhibit antibacterial, antifungal, and antitumor activities. In addition, NBPMBH has been used as a fluorescent probe for the detection of metal ions in biological systems. It has also been studied for its potential use as a photosensitizer in photodynamic therapy.
Propriétés
Nom du produit |
N'-{3-nitrobenzylidene}-4-[(phenylsulfanyl)methyl]benzohydrazide |
|---|---|
Formule moléculaire |
C21H17N3O3S |
Poids moléculaire |
391.4 g/mol |
Nom IUPAC |
N-[(E)-(3-nitrophenyl)methylideneamino]-4-(phenylsulfanylmethyl)benzamide |
InChI |
InChI=1S/C21H17N3O3S/c25-21(23-22-14-17-5-4-6-19(13-17)24(26)27)18-11-9-16(10-12-18)15-28-20-7-2-1-3-8-20/h1-14H,15H2,(H,23,25)/b22-14+ |
Clé InChI |
OZONBNVTNJRGOM-HYARGMPZSA-N |
SMILES isomérique |
C1=CC=C(C=C1)SCC2=CC=C(C=C2)C(=O)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-] |
SMILES |
C1=CC=C(C=C1)SCC2=CC=C(C=C2)C(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-] |
SMILES canonique |
C1=CC=C(C=C1)SCC2=CC=C(C=C2)C(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2Z,5Z)-5-[2-(butan-2-yloxy)-3-methoxybenzylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306577.png)

![(2Z,5Z)-3-(2-methoxyethyl)-5-[3-methoxy-4-(propan-2-yloxy)benzylidene]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306581.png)
![2-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306582.png)
![N-(4-fluorophenyl)-2-(2-{[3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetamide](/img/structure/B306583.png)
![N-(4-methylphenyl)-2-{(5Z)-5-[4-(methylsulfanyl)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide](/img/structure/B306584.png)
![2-{5-[(1-cyclohexyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306585.png)
![2-[5-(4-hydroxy-3-iodobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306587.png)

![2-{5-[3-ethoxy-4-(2-propynyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B306590.png)
![2-[(5Z)-5-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B306593.png)
![(2Z,5Z)-5-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306595.png)
![(2Z,5Z)-3-(2-methoxyethyl)-5-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B306596.png)
